molecular formula C18H16BrN3O B3163777 N-benzyl-4-(benzyloxy)-5-bromopyrimidin-2-amine CAS No. 885952-25-0

N-benzyl-4-(benzyloxy)-5-bromopyrimidin-2-amine

Cat. No.: B3163777
CAS No.: 885952-25-0
M. Wt: 370.2 g/mol
InChI Key: OWAQGZVVTHQXOM-UHFFFAOYSA-N
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Description

N-benzyl-4-(benzyloxy)-5-bromopyrimidin-2-amine is an organic compound with the molecular formula C18H16BrN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of benzyl and benzyloxy groups attached to the pyrimidine ring, along with a bromine atom at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(benzyloxy)-5-bromopyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the bromination of a pyrimidine derivative followed by the introduction of benzyl and benzyloxy groups. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and benzylation reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(benzyloxy)-5-bromopyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzyl groups.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like palladium.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can modify the benzyl groups to form corresponding alcohols or alkanes.

Scientific Research Applications

N-benzyl-4-(benzyloxy)-5-bromopyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as anticancer or antiviral agents, often involves this compound.

    Industry: It is utilized in the development of new materials and chemical processes, particularly in the field of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyl-4-(benzyloxy)-5-bromopyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and benzyloxy groups can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The bromine atom can also play a role in modulating the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-(benzyloxy)aniline: Similar structure but lacks the pyrimidine ring.

    4-benzylpiperidine: Contains a piperidine ring instead of pyrimidine.

    N-benzyl-4-bromobenzenesulfonamide: Contains a sulfonamide group instead of the pyrimidine ring.

Uniqueness

N-benzyl-4-(benzyloxy)-5-bromopyrimidin-2-amine is unique due to the combination of its pyrimidine core with benzyl and benzyloxy substituents, along with a bromine atom. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various research applications.

Properties

IUPAC Name

N-benzyl-5-bromo-4-phenylmethoxypyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O/c19-16-12-21-18(20-11-14-7-3-1-4-8-14)22-17(16)23-13-15-9-5-2-6-10-15/h1-10,12H,11,13H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAQGZVVTHQXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=C(C(=N2)OCC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654764
Record name N-Benzyl-4-(benzyloxy)-5-bromopyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885952-25-0
Record name 5-Bromo-4-(phenylmethoxy)-N-(phenylmethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885952-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-4-(benzyloxy)-5-bromopyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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